3-Methoxy-5-nitrophenol
Overview
Description
3-Methoxy-5-nitrophenol is a member of 3-nitrophenols . It is a substitution photoproduct formed on irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH .
Synthesis Analysis
The synthesis of 3-Methoxy-5-nitrophenol can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . It can also be prepared by oxidation of primary amines .Molecular Structure Analysis
The molecular formula of 3-Methoxy-5-nitrophenol is C7H7NO4 . The average mass is 169.135 Da and the monoisotopic mass is 169.037506 Da .Chemical Reactions Analysis
The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This is in accord with the high dipole moments of nitro compounds, which fall between 3.5 D and 4.0 D, depending upon the nature of R .Physical And Chemical Properties Analysis
Nitro compounds have lower volatility than ketones of about the same molecular weight . The water solubility is low; a saturated solution of nitromethane in water is less than 10% by weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Scientific Research Applications
Scientific Field
- Metal-catalyzed cross-coupling reactions: Coupling two different types of organic groups using a metal catalyst. Results Summary: The synthesis methods have enabled the preparation of complex m-aryloxy phenols with functional groups that impart specific properties .
Production of Conducting Polymers
Scientific Field
- Polymerization: Chemical reaction that combines multiple monomers to form a polymer chain. Results Summary: The resulting conducting polymers exhibit enhanced electrical conductivity and are used in various electronic applications .
Antioxidants in Plastics and Coatings
Scientific Field
- Additive blending: Mixing the compound with the base material during the manufacturing process. Results Summary: Materials treated with 3-Methoxy-5-nitrophenol show improved resistance to degradation and combustion .
Ultraviolet Absorbers
Scientific Field
- Coating: Applying a thin layer of the compound on the surface of materials. Results Summary: Materials coated with 3-Methoxy-5-nitrophenol demonstrate increased resistance to UV-induced damage .
Flame Retardants
Scientific Field
- Material impregnation: Treating materials with the compound to reduce flammability. Results Summary: The treated materials exhibit a higher ignition point and slower burning rates .
Potential Biological Activities
Scientific Field
- In vitro testing: Testing the compound on cultured cells to assess biological activity. Results Summary: Preliminary results indicate that 3-Methoxy-5-nitrophenol may have therapeutic potential in treating certain diseases .
Organic Synthesis Intermediate
Scientific Field
- Pharmaceutical manufacturing: It can be a precursor in the synthesis of various drugs. Results Summary: The use of 3-Methoxy-5-nitrophenol in these processes contributes to the efficient production of a wide range of chemical products .
Photoproduct Formation
Scientific Field
- Irradiation studies: It is formed when 2-chloro-4-nitroanisole is irradiated at 25°C in aqueous NaOH. Results Summary: The formation of 3-Methoxy-5-nitrophenol as a photoproduct helps in understanding the photochemical pathways and reactions of nitroanisoles .
Analytical Chemistry
Scientific Field
- Mass Spectrometry (MS): Employed to determine the composition of a sample or to identify the chemical structure of molecules. Results Summary: The compound serves as a reference for peak identification and quantification in complex mixtures .
Environmental Monitoring
Scientific Field
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for the detection and quantification of volatile and semi-volatile compounds. Results Summary: This application aids in assessing the impact of industrial activities on ecosystems and helps in the formulation of environmental policies .
Drug Impurity Analysis
Scientific Field
- Regulatory Compliance Testing: Ensuring drug safety by identifying and quantifying impurities. Results Summary: The detection and control of such impurities are crucial for drug safety and efficacy .
Synthesis of Dyes and Pigments
Scientific Field
- Nucleophilic Substitution Reactions: Introducing different groups to alter color properties. Results Summary: The synthesized dyes and pigments are used in textiles, inks, and coatings, providing desired color properties .
Research on m-Aryloxy Phenols
Scientific Field
Safety And Hazards
properties
IUPAC Name |
3-methoxy-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETHUNXROLCEGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291229 | |
Record name | 3-methoxy-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-nitrophenol | |
CAS RN |
7145-49-5 | |
Record name | 7145-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxy-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.